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molecular formula C27H60 B076144 Tripropylene CAS No. 13987-01-4

Tripropylene

Cat. No. B076144
M. Wt: 384.8 g/mol
InChI Key: PCINYZCOJRSWJK-UHFFFAOYSA-N
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Patent
US06632410B2

Procedure details

o-Cresol (108 g, 1 mol), tripropylene (131.74 g), and Amberlyst 15 (8.55 g) were stirred for 20 h at 75° C. and 2 h at 90° C. At ambient temperature the reaction mixture was mixed with heptanes and filtered to remove the catalyst. Removal of the solvent in vacuo gave crude product (225.23 g), which was distilled to obtain pure 4-nonyl-2-cresol (203.76 g) in 87% yield.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
131.74 g
Type
reactant
Reaction Step One
[Compound]
Name
15
Quantity
8.55 g
Type
reactant
Reaction Step One
[Compound]
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][CH2:10][CH2:11][CH2:12][CH:13]([CH:15]([CH3:17])C)C.[CH3:18][CH2:19]CC(CC(C)C)C.CC(CC(C(C)C)C)C>>[CH2:18]([C:3]1[CH:2]=[C:1]([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=1)[CH2:19][CH2:17][CH2:15][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
131.74 g
Type
reactant
Smiles
CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C
Name
15
Quantity
8.55 g
Type
reactant
Smiles
Step Two
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave crude product (225.23 g), which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)C=1C=C(C(=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 203.76 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 253.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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